molecular formula C21H23F3N2O3S B11336006 1-[(4-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11336006
M. Wt: 440.5 g/mol
InChI Key: OYQZIZQRZOWEPZ-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a trifluoromethyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may involve the use of boron reagents and palladium catalysts to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE: A related compound with a similar core structure but lacking the trifluoromethyl group.

    4-(METHANESULFONYL)PHENYLBORONIC ACID: Another compound featuring a methanesulfonyl group, used in different chemical reactions.

Uniqueness

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the trifluoromethyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23F3N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23F3N2O3S/c1-15-5-7-16(8-6-15)14-30(28,29)26-11-9-17(10-12-26)20(27)25-19-4-2-3-18(13-19)21(22,23)24/h2-8,13,17H,9-12,14H2,1H3,(H,25,27)

InChI Key

OYQZIZQRZOWEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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